
(3-Fluoro-4-methylphenyl)hydrazine
Overview
Description
(3-Fluoro-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)hydrazine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-Fluoro-4-methylbenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines depending on the reagents used
Scientific Research Applications
Pharmaceutical Applications
1. Precursor for Drug Synthesis
(3-Fluoro-4-methylphenyl)hydrazine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-tumor and anti-inflammatory properties. Research indicates that compounds containing hydrazine derivatives can interact with biological targets, leading to therapeutic effects against diseases such as cancer and inflammatory disorders .
2. Biological Activity Studies
Studies focusing on the biological activity of this compound reveal its potential to bind with biological macromolecules, which is critical for drug design. Techniques such as molecular docking and binding affinity assays have been employed to understand its interactions with protein targets, providing insights into its therapeutic mechanisms.
Table 1: Comparison of Hydrazine Derivatives
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(2-Fluoro-5-Methylphenyl)Hydrazine | Similar phenyl ring substitution | Different position of fluorine leading to varied reactivity |
(3-Chloro-4-Methylphenyl)Hydrazine | Chlorine atom instead of fluorine | Potentially different biological activities due to halogen variation |
(3-Nitro-4-Methylphenyl)Hydrazine | Nitro group in place of fluorine | Increased polarity may enhance solubility and bioavailability |
The presence of the fluorine atom in this compound significantly influences its electronic properties and reactivity compared to other halogenated derivatives, making it a unique candidate for further study in medicinal chemistry.
Material Science Applications
1. Synthesis of Advanced Materials
In material science, this compound has been utilized in the synthesis of novel polymers and composite materials. Its ability to form stable bonds with various substrates allows for the development of materials with enhanced mechanical and thermal properties. Research has demonstrated its effectiveness in creating hydrophobic coatings and conducting polymers .
2. Catalysis
This compound has shown promise as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules. Its unique structural features enable it to facilitate reactions that require specific steric or electronic conditions, thereby improving reaction yields and selectivity .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)hydrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenylisothiocyanate
- 3-Fluoro-4-methylbenzaldehyde
- 3-Fluoro-4-methylbenzoic acid
Comparison
Compared to these similar compounds, (3-Fluoro-4-methylphenyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and applications. For example, while 3-Fluoro-4-methylbenzaldehyde is primarily used as an intermediate in organic synthesis, this compound’s hydrazine group allows it to participate in a wider range of chemical reactions, including the formation of azo compounds and substituted hydrazines .
Biological Activity
(3-Fluoro-4-methylphenyl)hydrazine, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound possesses a hydrazine functional group attached to a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. Its chemical formula is CHFN, and it typically appears in its hydrochloride form. The presence of the fluorine atom enhances its electronic properties, influencing its reactivity and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-cancer Activity : Investigations into its anti-cancer properties reveal that hydrazine derivatives can interact with biological targets, leading to therapeutic effects against cancer cells. Notably, some studies report significant antiproliferative effects on cell lines such as HCT116 (human colon cancer) and L929 (mouse fibroblast) cells .
- Anti-inflammatory Effects : Compounds containing hydrazine moieties have been associated with anti-inflammatory activities, which may be beneficial in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate under acidic conditions. The following table summarizes some synthesis routes:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Method 1 | 3-Fluoro-4-methylbenzaldehyde + Hydrazine hydrate | Acidic medium, reflux | High |
Method 2 | 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole + 3-(2-bromoacetyl)-2H-chromen-2-one | Anhydrous ethanol | Moderate |
Method 3 | 3-Fluoroaniline + Methyl isocyanate | Base catalysis | Variable |
Case Studies
- Anticancer Activity Study : A study assessed the antiproliferative effects of this compound on HCT116 cell lines. The results indicated an IC value significantly lower than that of standard chemotherapeutic agents like cisplatin, highlighting its potential as a novel anti-cancer agent .
- Antimicrobial Evaluation : In another study, derivatives of this compound were tested against standard microbial strains. Results showed inhibition zones indicating effective antimicrobial activity at concentrations ranging from 0.01 to 1250 µmol/L .
Interaction Studies
Interaction studies reveal insights into the binding affinity of this compound with various biological macromolecules. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate these interactions, guiding future drug design efforts.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQXRHFMKMXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379139 | |
Record name | 3-Fluoro-4-methylphenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
687971-90-0 | |
Record name | 3-Fluoro-4-methylphenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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